molecular formula C14H24N2O4Si B14041980 Ethyl 5-acetyl-1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate

Ethyl 5-acetyl-1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate

Cat. No.: B14041980
M. Wt: 312.44 g/mol
InChI Key: YGAPZDUNTZHVHM-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate is a complex organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes an ethyl ester, an acetyl group, and a trimethylsilylethoxymethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate typically involves multiple steps. One common method starts with the preparation of ethyl 5-acetyl-1H-pyrazole-3-carboxylate. This intermediate can be synthesized using ethyl glycinate hydrochloride as the starting material, followed by a series of reactions involving acylation and cyclization .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using continuous-flow synthesis techniques. This method offers several advantages, including improved safety, efficiency, and scalability. Continuous-flow synthesis allows for better control over reaction conditions and can lead to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilylethoxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

Ethyl 5-acetyl-1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 5-acetyl-1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate include other pyrazole derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups. The presence of the trimethylsilylethoxymethyl group provides additional stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C14H24N2O4Si

Molecular Weight

312.44 g/mol

IUPAC Name

ethyl 5-acetyl-1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C14H24N2O4Si/c1-6-20-14(18)12-9-13(11(2)17)16(15-12)10-19-7-8-21(3,4)5/h9H,6-8,10H2,1-5H3

InChI Key

YGAPZDUNTZHVHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C(=O)C)COCC[Si](C)(C)C

Origin of Product

United States

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